molecular formula C20H22N2 B034154 Indole, 1-phenyl-3-(piperidinomethyl)- CAS No. 109934-52-3

Indole, 1-phenyl-3-(piperidinomethyl)-

Cat. No. B034154
M. Wt: 290.4 g/mol
InChI Key: PTXKHFUJNGYOTL-UHFFFAOYSA-N
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Description

“Indole, 1-phenyl-3-(piperidinomethyl)-” is a derivative of indole . Indole is an important feature of many drugs . The indole nucleus is found in a broad range of naturally occurring animal and vegetable products . Most products with an indole a basic moiety have a high level of physiological activity .


Synthesis Analysis

The synthesis of 1-(phenyl)-1H-indole analogues was achieved by cyclization of 1-phenyl-2-(phenyl amino)-ethane-1-one . The Fischer indole synthesis is a chemical reaction that produces the aromatic heterocycle indole from a (substituted) phenylhydrazine and an aldehyde or ketone under acidic conditions .


Molecular Structure Analysis

The molecular formula of “Indole, 1-phenyl-3-(piperidinomethyl)-” is C20H22N2. Indoles have a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring .


Chemical Reactions Analysis

Indoles are synthesized using a variety of intramolecular and intermolecular synthesis methods . A one-pot, three-component protocol for the synthesis of 1,2,3-trisubstituted indoles has been developed, based upon a Fischer indolisation–indole N -alkylation sequence .


Physical And Chemical Properties Analysis

The molecular weight of “Indole, 1-phenyl-3-(piperidinomethyl)-” is 290.4 g/mol. Indoles are a significant heterocyclic system in natural products and drugs .

Safety And Hazards

According to the safety data sheet, “Indole, 1-phenyl-3-(piperidinomethyl)-” can cause severe skin burns and eye damage. It may also cause respiratory irritation and is harmful if swallowed or inhaled .

Future Directions

Indoles have important biological activities including anticancer, antioxidant, anti-inflammatory, antifungal, anticholinesterase, and antibacterial properties . Scientists are therefore interested in the synthesis of biologically active indole-based hybrids . This could be a promising direction for future research and development in the field of drug discovery .

properties

IUPAC Name

1-phenyl-3-(piperidin-1-ylmethyl)indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2/c1-3-9-18(10-4-1)22-16-17(15-21-13-7-2-8-14-21)19-11-5-6-12-20(19)22/h1,3-6,9-12,16H,2,7-8,13-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTXKHFUJNGYOTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CN(C3=CC=CC=C32)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50149079
Record name Indole, 1-phenyl-3-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Indole, 1-phenyl-3-(piperidinomethyl)-

CAS RN

109934-52-3
Record name Indole, 1-phenyl-3-(piperidinomethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0109934523
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Indole, 1-phenyl-3-(piperidinomethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50149079
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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